Cas no 2413904-43-3 (tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate)

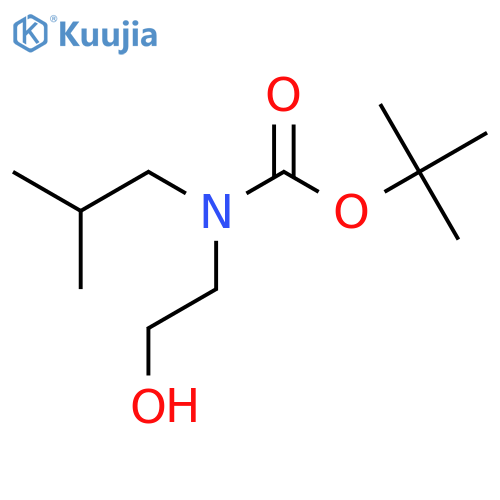

2413904-43-3 structure

商品名:tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate

- SY354524

- 2-[Boc-(isobutyl)amino]ethanol

- 2413904-43-3

- SCHEMBL24323748

- EN300-2007907

-

- インチ: 1S/C11H23NO3/c1-9(2)8-12(6-7-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3

- InChIKey: YYWWTKHHVQMGTC-UHFFFAOYSA-N

- ほほえんだ: O(C(N(CCO)CC(C)C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 217.16779360g/mol

- どういたいしつりょう: 217.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 49.8Ų

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2007907-10.0g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 10g |

$2762.0 | 2023-05-31 | ||

| Enamine | EN300-2007907-1g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 1g |

$485.0 | 2023-09-16 | ||

| Enamine | EN300-2007907-0.05g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 0.05g |

$407.0 | 2023-09-16 | ||

| Enamine | EN300-2007907-0.1g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 0.1g |

$427.0 | 2023-09-16 | ||

| Enamine | EN300-2007907-0.25g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 0.25g |

$447.0 | 2023-09-16 | ||

| Enamine | EN300-2007907-0.5g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 0.5g |

$465.0 | 2023-09-16 | ||

| Enamine | EN300-2007907-5.0g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 5g |

$1862.0 | 2023-05-31 | ||

| Enamine | EN300-2007907-10g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 10g |

$2085.0 | 2023-09-16 | ||

| Enamine | EN300-2007907-2.5g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 2.5g |

$949.0 | 2023-09-16 | ||

| Enamine | EN300-2007907-1.0g |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |

2413904-43-3 | 1g |

$642.0 | 2023-05-31 |

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2413904-43-3 (tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量